![molecular formula C8H6N2O2 B2535972 1(2H)-Phthalazinone, 5-hydroxy- CAS No. 64223-57-0](/img/structure/B2535972.png)
1(2H)-Phthalazinone, 5-hydroxy-
Overview
Description
5-Hydroxy-1(2H)-Phthalazinone is a chemical compound with the molecular formula C10H10O2 . It exists as a white crystalline powder and exhibits solubility in organic solvents such as methanol, ethanol, and DMSO .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1(2H)-Phthalazinone consists of a phthalazinone core with an additional hydroxyl group (OH) attached. The presence of the hydroxyl group significantly influences its chemical properties and reactivity. For a more detailed structural analysis, consult spectroscopic data and computational studies .
Chemical Reactions Analysis
The reactivity of 5-Hydroxy-1(2H)-Phthalazinone is crucial for understanding its behavior in various chemical environments. Investigating its reactions with different reagents, catalysts, and functional groups will shed light on its versatility and potential applications. Specific reaction pathways and intermediates can be found in relevant literature .
Scientific Research Applications
Synthesis and Medicinal Chemistry
1(2H)-Phthalazinone, 5-hydroxy- serves as a foundational pharmacophore in medicinal chemistry, demonstrating the phthalazinone core's versatility in drug discovery. This relevance is highlighted by the development of new synthetic methods for accessing variously substituted and functionalized derivatives. Recent advances involve modifications of classical methodologies and the introduction of novel multicomponent approaches, showcasing the synthetic efficiency and environmental compatibility of these strategies (Terán et al., 2019).
Antimicrobial Applications
Synthetic efforts have led to the creation of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, some of which exhibit expected antimicrobial activity. This underscores the potential of phthalazinone derivatives in contributing to the development of new antimicrobial agents (Abubshait et al., 2011).
Antifungal and Antioxidant Properties
Phthalazine-based 1,2,3-triazole derivatives synthesized from benzoic acid precursors have been evaluated for their antimicrobial, antifungal, and antioxidant activities. Certain compounds within this series demonstrated significant activity, comparable to standard drugs, highlighting the therapeutic potential of phthalazinone derivatives (Shyma et al., 2016).
Materials Science Applications
Phthalazinone has also found applications in materials science, with studies detailing the synthesis of highly thermostable rigid-rod networks from phthalazinone derivatives. These networks exhibit excellent thermal properties and thermostability, relevant for advanced material applications (Yu et al., 2012).
Antimicrobial Nucleosides and Reactive Dyes
In addition to pharmaceutical applications, phthalazinone derivatives have been synthesized as antimicrobial nucleosides and reactive dyes. These compounds have shown effectiveness as antimicrobials and have been used in the synthesis of dyes chemically bonded with proteins and fibers, offering enhanced stability for wool and cotton textiles (EL-Hashash et al., 2017).
Mechanism of Action
While the exact mechanism of action for 5-Hydroxy-1(2H)-Phthalazinone may vary depending on its intended use, understanding its interactions with biological targets or other molecules is essential. Researchers have explored its potential as a pharmacological agent, and further studies are needed to elucidate its precise mode of action .
properties
IUPAC Name |
5-hydroxy-2H-phthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-1-2-5-6(7)4-9-10-8(5)12/h1-4,11H,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMMVARINBJYFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NNC2=O)C(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Phthalazinone, 5-hydroxy- |
Synthesis routes and methods
Procedure details
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